Biochemical Potency: DS45500853 IC50 vs. Closest Acetophenone Analog DS20362725
DS45500853 inhibits RIP140 corepressor peptide binding to GST-ERRα LBD with an IC50 of 0.80 μM, compared to its benzimidazole analog DS20362725 which exhibits an IC50 of 0.60 μM in the identical assay [1]. Both compounds were discovered in the same SAR study and represent structurally distinct chemotypes (acetophenone vs. benzimidazole) with comparable target engagement potency, offering researchers a choice of scaffold without substantial loss of biochemical activity.
| Evidence Dimension | Inhibition of RIP140 corepressor peptide binding to GST-ERRα LBD (IC50) |
|---|---|
| Target Compound Data | 0.80 μM |
| Comparator Or Baseline | DS20362725: 0.60 μM |
| Quantified Difference | 1.33-fold higher IC50 (DS45500853 exhibits slightly lower biochemical potency) |
| Conditions | Fluorescence polarization assay; RIP140 corepressor peptide (10 nM); GST-ERRα LBD (1.2 μM) |
Why This Matters
For researchers requiring an ERRα agonist with a distinct chemotype from benzimidazole-based compounds (e.g., for scaffold-hopping SAR studies or to mitigate scaffold-specific off-target concerns), DS45500853 provides comparable target engagement potency with a different chemical backbone.
- [1] Shinozuka T, Ito S, Kimura T, Izumi M, Wakabayashi K. Discovery of a Novel Class of ERRα Agonists. ACS Med Chem Lett. 2021 Apr 21;12(5):817-821. DOI: 10.1021/acsmedchemlett.1c00100. PMID: 34055231. View Source
